(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride - 1189855-99-9

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Catalog Number: EVT-3019996
CAS Number: 1189855-99-9
Molecular Formula: C16H17ClF2N4O2
Molecular Weight: 370.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a novel anhydrous and hydrated crystalline form of urea developed by Roh technology. []

ST91 [2-(2,6-Diethylphenylamino)-2-imidazoline hydrochloride]

Compound Description: ST91 is a α2-adrenergic receptor (α2AR) agonist known to produce antinociception and exhibit synergistic effects with opioids. Research suggests its mechanism of action involves both α2AAR and non-α2AAR subtypes. [, ]

(2,6-difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3‐yl)-3,4‐dihydroisoquinolin-2(1H)-yl)methanone

Compound Description: This compound demonstrated potent EGFR inhibiting activity, exhibiting higher anticancer activity on MCF‐7 and MDA‐MB231 breast cancer cell lines compared to the reference drug. []

(6‐methoxy‐1‐(2‐phenyl imidazo[1,2‐a]pyridin-3‐yl)‐3,4‐dihydroisoquinolin-2(1H)‐yl)(6‐methoxy pyridin‐3‐yl)methanone

Compound Description: This compound, along with several others in the study, showed notable anticancer activity against MCF‐7 and MDA‐MB231 breast cancer cell lines, surpassing the activity of the reference drug. []

(6‐methoxy‐1‐(2‐phenylimidazo[1,2‐a]pyridin-3‐yl)‐3,4‐dihydroisoquinolin-2(1H)‐yl)(pyrimidin‐5‐yl) methanone

Compound Description: This compound exhibited significant anticancer activity against tested cancer cell lines, demonstrating superior efficacy compared to erlotinib. Furthermore, it displayed promising potency as an EGFR tyrosine kinase inhibitor. []

6‐methoxy‐1‐(2‐phenylimidazo[1,2‐a]pyridin-3‐yl)‐2‐(phenylsulfonyl)‐1,2,3,4‐tetrahydro isoquinoline

Compound Description: This compound exhibited stronger anticancer activity against the tested cancer cell lines compared to the reference drug. []

6‐methoxy‐1‐(2‐phenyl imidazo[1,2‐a]pyridin-3‐yl)‐2‐tosyl‐1,2,3,4‐tetrahydroisoquinoline

Compound Description: This compound demonstrated potent anticancer activity against the tested cancer cell lines, exceeding the activity of erlotinib. It also showed promising potency in inhibiting EGFR tyrosine kinase. []

6‐methoxy‐2‐((4‐methoxyphenyl)sulfonyl)‐1‐(2‐phenylimidazo[1,2‐a] pyridin-3‐yl)‐1,2,3,4‐tetrahydro isoquinoline

Compound Description: This compound exhibited potent anticancer activity against the tested cancer cell lines, outperforming erlotinib in efficacy. Additionally, it demonstrated significant potency as an inhibitor of EGFR tyrosine kinase. []

(2-methyl-1,3-thiazol-4-yl) ethynylpyridine (MTEP)

Compound Description: MTEP is a selective antagonist of group I metabotropic glutamate receptors (mGluR), specifically targeting the mGluR5 subtype. In rat models of Parkinson's disease, MTEP has shown promise in attenuating l-DOPA-induced dyskinesia and associated molecular changes. []

(3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxy-cyclohexyl)-methanone methane sulfonate (EMQMCM)

Compound Description: EMQMCM selectively antagonizes mGluR1, a subtype of group I metabotropic glutamate receptors. While showing some efficacy in reducing molecular markers associated with l-DOPA-induced dyskinesia in rats, it also negatively impacted motor performance. []

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride (Ro631908)

Compound Description: Ro631908 is an N-methyl-d-aspartate (NMDA)-R2B subunit (NR2B)-selective NMDA receptor antagonist. In rat studies, it showed positive effects on motor function but did not alleviate dyskinesia. []

(R)‐5‐((3‐fluorophenyl)ethynyl)‐N‐(3‐hydroxy‐3‐methylbutan‐2‐yl)picolinamide (VU0424465)

Compound Description: VU0424465 is a metabotropic glutamate receptor 5 (mGlu5)-positive allosteric modulator (PAM) that can induce receptor desensitization alone and enhance DHPG-induced desensitization in both recombinant cells and neurons. []

N‐cyclobutyl‐6‐((3‐fluorophenyl)ethynyl)picolinamide (VU0360172)

Compound Description: VU0360172 is another mGlu5 PAM that demonstrates differential effects on mGlu5 desensitization depending on the cell type. []

1‐(4‐(2,4‐difluorophenyl)piperazin‐1‐yl)‐2‐((4‐fluorobenzyl)oxy)ethanone (DPFE)

Compound Description: DPFE is an mGlu5 PAM that enhances DHPG-induced desensitization of mGlu5 signaling in both recombinant cells and neurons. []

((4‐fluorophenyl)(2‐(phenoxymethyl)‐6,7‐dihydrooxazolo[5,4‐c]pyridin‐5(4H)‐yl)methanone) (VU0409551)

Compound Description: VU0409551 is an mGlu5 PAM that, similar to VU0424465, can induce receptor desensitization on its own and potentiate DHPG-induced desensitization in specific cell types. []

3‐Cyano‐N‐(1,3‐diphenyl‐1H‐pyrazol‐5‐yl)benzamide (CDPPB)

Compound Description: CDPPB is an mGlu5 PAM that exhibits distinct effects on mGlu5 desensitization depending on the cell type. It enhances DHPG-induced desensitization in most cases but does not induce desensitization on its own in cortical neurons. []

Compound Description: Temafloxacin hydrochloride is a broad-spectrum antibacterial agent belonging to the 4-pyridone-3-carboxylic acid class. It exists as a racemate with a chiral center at the C3 position of the 7-piperazin-1-yl group. While both enantiomers exhibit similar antibacterial activity in vitro, minor differences were observed in vivo. []

Compound Description: This compound is a cinnamoyl-piperazine derivative investigated for its potential as a PAR-1 antagonist. []

Compound Description: This compound is another cinnamoyl-piperazine derivative evaluated for its PAR-1 antagonist activity. []

Compound Description: This is a cinnamoyl-piperazine derivative investigated for its PAR-1 antagonist activity. []

Compound Description: This is a cinnamoyl-piperazine derivative evaluated as a potential PAR-1 antagonist. []

Compound Description: This compound is a cinnamoyl-piperazine derivative investigated for its PAR-1 antagonist properties. []

Compound Description: This cinnamoyl-piperazine derivative was investigated for its PAR-1 antagonist activity. []

Compound Description: This compound, a cinnamoyl-piperazine derivative, was studied for its potential as a PAR-1 antagonist. []

Compound Description: This is another cinnamoyl-piperazine derivative investigated for its PAR-1 antagonist properties. []

Compound Description: This compound is a cinnamoyl-piperazine derivative that has been investigated for its PAR-1 antagonist activity. []

Compound Description: This compound is a cinnamoyl-piperazine derivative investigated as a potential PAR-1 antagonist. []

Compound Description: This compound, a cinnamoyl-piperazine derivative, was investigated for its PAR-1 antagonist properties. []

Compound Description: This is a cinnamoyl-piperazine derivative evaluated for its potential as a PAR-1 antagonist. []

Compound Description: This is another cinnamoyl-piperazine derivative evaluated for its potential as a PAR-1 antagonist. []

Compound Description: This compound is a cinnamoyl-piperazine derivative investigated as a potential PAR-1 antagonist. []

Compound Description: This compound is a cinnamoyl-piperazine derivative evaluated for its potential as a PAR-1 antagonist. []

BHT-920 (5,6,7,8-Tetrahydro-6-(2-propenyl)-4H-thiazolo[4,5-d]azepin-2-amine dihydrochloride)

Compound Description: BHT-920 is a selective α2-adrenoceptor agonist that induces contractions in human saphenous veins. Studies suggest its actions are mediated primarily through the α2C-adrenoceptor subtype. []

UK 14,304 (5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline)

Compound Description: UK 14,304 is another selective α2-adrenoceptor agonist that induces contractions in human saphenous veins. []

Compound Description: Yohimbine is a known α2-adrenoceptor antagonist, effectively inhibiting contractions induced by α2-adrenoceptor agonists in human saphenous veins. []

Prazosin (1-[4-Amino-6,7-dimethoxy-2-quinazolinyl]-4-[2-furanylcarbonyl]-piperazine hydrochloride)

Compound Description: Prazosin acts as a selective α1-adrenoceptor antagonist. In studies on human saphenous veins, prazosin effectively inhibited contractions induced by α1-adrenoceptor agonists but did not affect those caused by α2-adrenoceptor agonists. []

ARC 239 (2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride)

Compound Description: ARC 239 is an α-adrenoceptor antagonist that displays affinity for both α1- and α2-adrenoceptor subtypes. Its activity profile suggests it may have a preference for the α2C-adrenoceptor subtype. []

WB 4101 (2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride)

Compound Description: WB 4101 is an α-adrenoceptor antagonist with affinity for both α1- and α2-adrenoceptor subtypes. Its activity profile suggests it may have a preference for the α2C-adrenoceptor subtype. []

HV 723 (alpha-ethyl-3,4,5-trimethoxy-alpha-(3-((2-(2-methoxyphenoxy) ethyl)amino)propyl)benzeneacetonitrile)

Compound Description: HV 723 is an α-adrenoceptor antagonist that binds to both α1- and α2-adrenoceptor subtypes. Its activity profile suggests that it may exhibit a preference for the α2C-adrenoceptor subtype. []

(2,4-difluorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

Compound Description: This compound is structurally related to a series of novel compounds identified as selective antagonists of NK-3. []

(3-chlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

Compound Description: This compound is another structurally related compound identified in the context of selective NK-3 antagonists. []

2-(3-(pyridin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzonitrile

Compound Description: This compound is another structurally related compound identified in the context of selective NK-3 antagonists. []

(2,6-dichlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

Compound Description: This compound is a structurally related compound identified in the context of selective NK-3 antagonists. []

(2,3-dichlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

Compound Description: This compound is another structurally related compound identified in the context of selective NK-3 antagonists. []

(2,3-dichlorophenyl)(3-(5-methylpyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

Compound Description: This compound is another structurally related compound identified in the context of selective NK-3 antagonists. []

Properties

CAS Number

1189855-99-9

Product Name

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

IUPAC Name

(2,6-difluorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride

Molecular Formula

C16H17ClF2N4O2

Molecular Weight

370.78

InChI

InChI=1S/C16H16F2N4O2.ClH/c1-24-14-6-5-13(19-20-14)21-7-9-22(10-8-21)16(23)15-11(17)3-2-4-12(15)18;/h2-6H,7-10H2,1H3;1H

InChI Key

NUVUOIRTRWFTKP-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.